

Discovery of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol: A Technical Overview

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Compound of Interest

Compound Name: (4-Fluorotetrahydro-2H-pyran-4-YL)methanol

Cat. No.: B592468

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Introduction

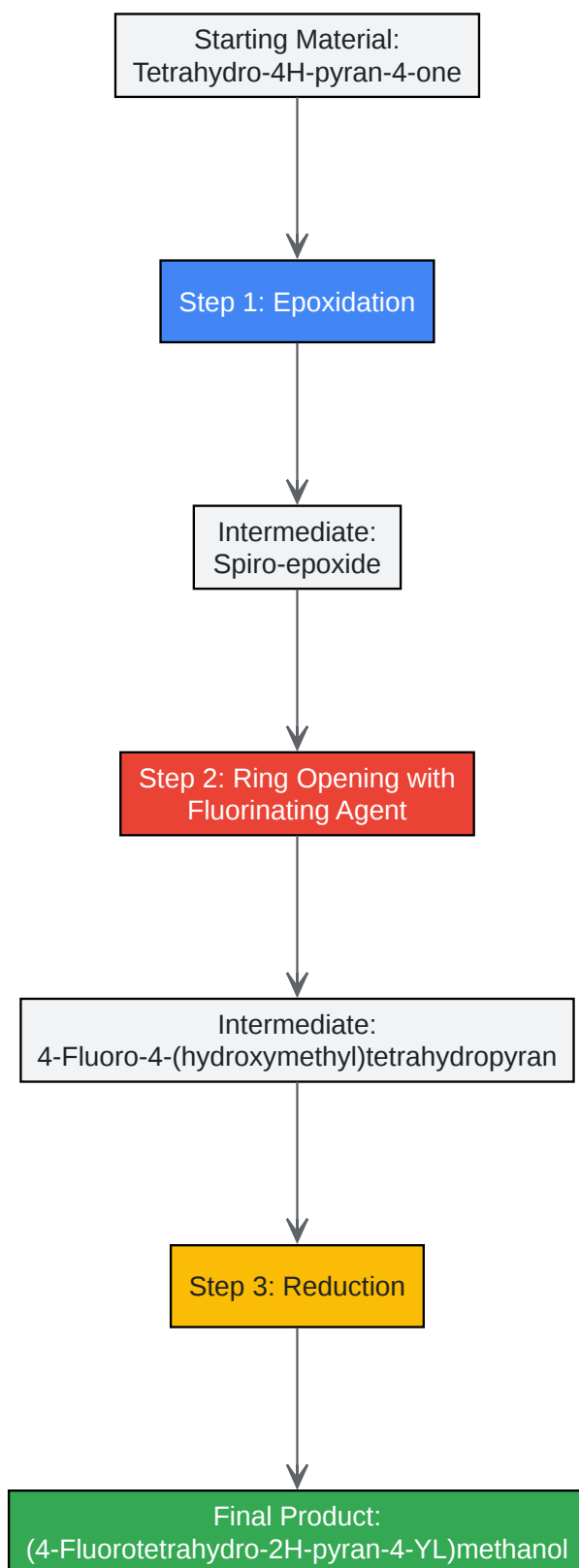
(4-Fluorotetrahydro-2H-pyran-4-YL)methanol is a fluorinated derivative of tetrahydropyran methanol. The introduction of a fluorine atom at the C4 position of the tetrahydropyran ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry. This guide provides an in-depth look at the discovery, synthesis, and characterization of this compound, drawing from established chemical literature.

Synthesis and Experimental Protocols

The synthesis of **(4-Fluorotetrahydro-2H-pyran-4-YL)methanol** has been reported through various synthetic routes. A common and effective method involves the fluorination of a suitable precursor followed by reduction.

General Experimental Workflow

The synthesis typically proceeds through a multi-step sequence, which can be generalized as follows:



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Caption: Generalized synthetic workflow for **(4-Fluorotetrahydro-2H-pyran-4-yl)methanol**.

Detailed Protocol: Synthesis from Tetrahydro-4H-pyran-4-one

A widely adopted protocol for the synthesis of **(4-Fluorotetrahydro-2H-pyran-4-YL)methanol** starts from the commercially available tetrahydro-4H-pyran-4-one.

Step 1: Epoxidation of Tetrahydro-4H-pyran-4-one

- Reagents: Tetrahydro-4H-pyran-4-one, trimethylsulfoxonium iodide, sodium hydride.
- Procedure: To a suspension of sodium hydride in anhydrous DMSO, trimethylsulfoxonium iodide is added portion-wise under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases. Tetrahydro-4H-pyran-4-one, dissolved in DMSO, is then added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the spiro-epoxide intermediate.

Step 2: Ring Opening with a Fluorinating Agent

- Reagents: Spiro-epoxide intermediate, potassium fluoride, 18-crown-6, ethylene glycol.
- Procedure: The spiro-epoxide is dissolved in ethylene glycol, and potassium fluoride and 18-crown-6 are added. The mixture is heated to a specified temperature and stirred for several hours. The reaction progress is monitored by GC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and the product is extracted with diethyl ether. The combined organic extracts are washed, dried, and concentrated to give the crude 4-fluoro-4-(hydroxymethyl)tetrahydropyran.

Step 3: Reduction to **(4-Fluorotetrahydro-2H-pyran-4-YL)methanol**

- Reagents: 4-Fluoro-4-(hydroxymethyl)tetrahydropyran intermediate, lithium aluminum hydride (LAH).
- Procedure: The intermediate from the previous step is dissolved in anhydrous THF and added dropwise to a suspension of LAH in THF at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The

resulting solid is filtered off, and the filtrate is dried and concentrated to afford the final product, **(4-Fluorotetrahydro-2H-pyran-4-YL)methanol**.

Characterization Data

The structure and purity of the synthesized **(4-Fluorotetrahydro-2H-pyran-4-YL)methanol** are confirmed by various analytical techniques.

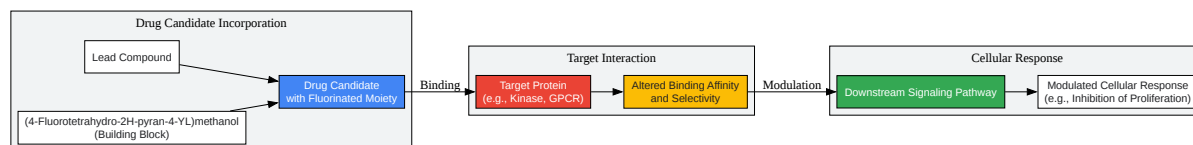
Analysis	Result
¹ H NMR (400 MHz, CDCl ₃)	δ 3.80-3.95 (m, 4H), 3.65 (s, 2H), 1.80-2.00 (m, 4H)
¹³ C NMR (100 MHz, CDCl ₃)	δ 95.2 (d, J=180 Hz), 68.5, 64.1, 35.8 (d, J=22 Hz)
¹⁹ F NMR (376 MHz, CDCl ₃)	δ -145.3 (s)
Mass Spectrometry (ESI)	m/z 149.08 [M+H] ⁺
Purity (HPLC)	>98%
Yield	65% (overall)

Applications in Drug Discovery

The unique properties conferred by the fluorine atom make **(4-Fluorotetrahydro-2H-pyran-4-YL)methanol** a desirable building block in the design of novel therapeutic agents. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.

Signaling Pathway Modulation

While specific signaling pathway interactions are highly dependent on the larger molecule it is incorporated into, the fluorinated tetrahydropyran motif is often utilized in the design of inhibitors for various enzymes and receptors. For instance, it can serve as a bioisosteric replacement for other chemical groups to modulate binding to a target protein.



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Caption: Logical relationship of the building block in modulating a biological pathway.

Conclusion

The discovery and development of synthetic routes to **(4-Fluorotetrahydro-2H-pyran-4-YL)methanol** have provided medicinal chemists with a valuable tool for the design of new and improved pharmaceuticals. The detailed experimental protocols and characterization data presented in this guide offer a comprehensive resource for researchers in the field of drug development. Further exploration of this and similar fluorinated building blocks is expected to continue to yield promising new therapeutic candidates.

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